(3S,5R)-7-(trimethylsilyl)hept-1-en-6-yne-3,5-diol
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Overview
Description
(3S,5R)-7-(trimethylsilyl)hept-1-en-6-yne-3,5-diol is a stereoisomeric compound that plays a significant role as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure, characterized by the presence of a trimethylsilyl group and a hept-1-en-6-yne backbone, makes it a valuable compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-7-(trimethylsilyl)hept-1-en-6-yne-3,5-diol involves several steps, starting from simpler organic molecules. One common method includes the use of (1S,3R)-3-(tert-butyldimethylsilyloxy)-1-(oxiran-2-yl)pent-4-yn-1-ol as a precursor. This compound undergoes a series of reactions, including double esterification and radical cyclization, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of catalysts such as titanocene dichloride and reagents like Mn/2,4,6-collidine HCl or Zn/2,4,6-collidine/trimethylsilyl chloride .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-7-(trimethylsilyl)hept-1-en-6-yne-3,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,5R)-7-(trimethylsilyl)hept-1-en-6-yne-3,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of antiviral drugs, such as entecavir.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3S,5R)-7-(trimethylsilyl)hept-1-en-6-yne-3,5-diol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-7-(tert-butyldimethylsilyl)hept-1-en-6-yne-3,5-diol: Similar structure with a tert-butyldimethylsilyl group instead of a trimethylsilyl group.
(3S,5R)-7-(trimethylsilyl)hept-1-en-6-yne-3,5-diol: Another stereoisomer with different spatial arrangement of atoms.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Properties
CAS No. |
134895-74-2 |
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Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
(3S,5R)-7-trimethylsilylhept-1-en-6-yne-3,5-diol |
InChI |
InChI=1S/C10H18O2Si/c1-5-9(11)8-10(12)6-7-13(2,3)4/h5,9-12H,1,8H2,2-4H3/t9-,10+/m1/s1 |
InChI Key |
KFCJHEYEIRBOSM-ZJUUUORDSA-N |
Isomeric SMILES |
C[Si](C)(C)C#C[C@@H](C[C@@H](C=C)O)O |
Canonical SMILES |
C[Si](C)(C)C#CC(CC(C=C)O)O |
Origin of Product |
United States |
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